molecular formula C16H19BrN2O2S B11346226 5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11346226
M. Wt: 383.3 g/mol
InChI Key: ALKDTCCYRWXJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a piperidine ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine and Thiophene Rings: The piperidine and thiophene rings are introduced through nucleophilic substitution reactions, often using appropriate halogenated intermediates.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.3 g/mol

IUPAC Name

5-bromo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C16H19BrN2O2S/c17-15-7-6-13(21-15)16(20)18-11-12(14-5-4-10-22-14)19-8-2-1-3-9-19/h4-7,10,12H,1-3,8-9,11H2,(H,18,20)

InChI Key

ALKDTCCYRWXJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.